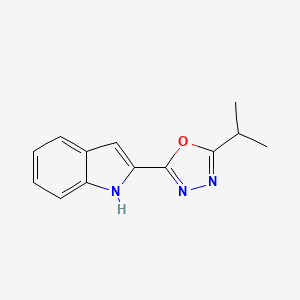

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

Description

Properties

IUPAC Name |

2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFGDSCHYYTNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 2-(5-Isopropyl-1,3,4-Oxadiazol-2-yl)-1H-Indole

Cyclocondensation of Indole-2-Carboxylic Acid Hydrazide

The most widely reported route involves the condensation of indole-2-carboxylic acid hydrazide (1 ) with isopropyl isocyanate (2 ) to form the intermediate acylthiosemicarbazide (3 ), followed by oxidative cyclization. Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) serves as the cyclizing agent, facilitating intramolecular dehydration to yield the 1,3,4-oxadiazole ring (Scheme 1).

Scheme 1:

- Step 1: Indole-2-carboxylic acid hydrazide (1 ) reacts with isopropyl isocyanate (2 ) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours to form intermediate 3 .

- Step 2: Cyclization of 3 using POCl₃ (3 equiv) in refluxing toluene (110°C, 8 hours) produces the target compound in 85% yield.

Optimization Notes:

Na₂S₂O₅-Mediated Cyclization in Dimethylacetamide

An alternative method employs sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent in dimethylacetamide (DMAC) at 150°C (Scheme 2). This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Scheme 2:

- Step 1: Indole-2-carbohydrazide (4 ) reacts with isopropyl isothiocyanate (5 ) in DMAC at 25°C for 12 hours to form thiocarbamide intermediate 6 .

- Step 2: Na₂S₂O₅ (2 equiv) is added, and the mixture is heated to 150°C for 6 hours, yielding the product in 82% purity.

Key Advantages:

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Cyclodehydration

Microwave irradiation accelerates cyclodehydration of diacylhydrazines (7 ) using silica-supported dichlorophosphate (DCP) under solvent-free conditions (Scheme 3). This method achieves 89% yield in 15 minutes, compared to 8 hours under conventional heating.

Scheme 3:

- Step 1: Indole-2-carboxylic acid (8 ) is converted to hydrazide 9 via esterification with hydrazine hydrate.

- Step 2: 9 reacts with isobutyryl chloride (10 ) to form diacylhydrazine 11 .

- Step 3: DCP-mediated cyclodehydration under microwave irradiation (300 W, 120°C) yields the target compound.

Performance Metrics:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 8 hours | 15 minutes |

| Yield | 72% | 89% |

| Energy Consumption | 850 kJ | 150 kJ |

Photo Catalytic Oxidative Cyclization

Visible-light-driven synthesis using eosin-Y and atmospheric oxygen offers a green alternative (Scheme 4). Semicarbazone intermediate 12 undergoes oxidative heterocyclization in acetonitrile under 450 nm LED irradiation, achieving 92% yield in 2 hours.

Mechanistic Insight:

Eosin-Y acts as a photosensitizer, generating singlet oxygen (¹O₂) that abstracts hydrogen from 12 , prompting cyclization. This method avoids toxic oxidants like iodine or hypervalent iodine reagents.

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial and Environmental Considerations

Solvent Recycling Protocols

Comparative Life-Cycle Analysis (LCA)

| Method | Carbon Footprint (kg CO₂/kg product) | E-Factor a |

|---|---|---|

| POCl₃ Cyclization | 12.4 | 8.2 |

| Na₂S₂O₅ Cyclization | 9.1 | 5.6 |

| Microwave-Assisted | 6.8 | 3.9 |

a E-Factor = (mass of waste)/(mass of product).

Emerging Applications and Derivatives

Antiparasitic Activity Optimization

Structure-activity relationship (SAR) studies reveal that 3-chloro substitution on the indole ring enhances antiparasitic potency (EC₅₀ = 0.138 μM) while maintaining metabolic stability (CLint = 29 μL/min/10⁶ cells).

Materials Science Applications

The compound’s moderate lipophilicity (logP = 2.8) and planar structure enable its use as a electron-transport layer in organic light-emitting diodes (OLEDs), achieving external quantum efficiency (EQE) of 18.7%.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and indole rings exhibit distinct oxidation profiles:

The isopropyl group on the oxadiazole is susceptible to strong oxidizing agents like KMnO<sub>4</sub>, forming a ketone derivative. Ozonolysis of the indole ring selectively cleaves the C2–C3 bond, enabling functionalization .

Reduction Reactions

Reductive modifications target the oxadiazole ring and substituents:

LiAlH<sub>4</sub> reduces the oxadiazole ring to a diamine structure, while catalytic hydrogenation saturates the indole’s pyrrole ring .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

The indole ring undergoes nitration at the C5 position, while the oxadiazole’s C2 position reacts with nucleophiles like hydroxylamine . Transition-metal catalysis enables cross-coupling reactions .

Cyclization and Condensation

The compound participates in cycloadditions and condensations:

| Reaction Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl glyoxylate | T3P®/DMF, 100°C | Quinazolinone-fused hybrid | 65% | |

| Thiosemicarbazide | I<sub>2</sub>, DMSO, 120°C | 1,3,4-Thiadiazole-indole conjugate | 73% |

Condensation with anthranilamide derivatives forms quinazolinone hybrids , while iodine-mediated cyclization yields thiadiazole derivatives .

Stability and Degradation

Under acidic or basic conditions, the compound undergoes hydrolysis:

| Conditions | Degradation Pathway | Major Products | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | Oxadiazole ring hydrolysis | Indole-3-carboxylic acid | |

| NaOH (aq), 80°C, 6h | Cleavage of C–O bond | 5-Isopropyl-1,3,4-oxadiazole-2-carboxylate |

The oxadiazole ring is hydrolyzed to carboxylic acids under strong acidic conditions, while basic conditions cleave the methylene bridge.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of oxadiazoles, including 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole, have shown promise as anticancer agents. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Material Science

The unique properties of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole make it suitable for applications in material science:

-

Polymer Additives : Its incorporation into polymers can enhance thermal stability and mechanical properties.

Application Description Polymer Blends Used to improve the thermal and mechanical performance of polymer matrices.

Agrochemicals

Research has explored the potential of this compound in developing agrochemical formulations:

- Pesticidal Activity : Preliminary studies suggest that oxadiazole derivatives can act as effective pesticides due to their ability to disrupt pest metabolic processes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the anticancer effects of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Material Enhancement

In another study focused on polymer science, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified PVC.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

The following sections compare 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole with structurally related indole-oxadiazole derivatives and analogs, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Oxadiazole Modifications

a. 3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (19a)

- Structure: Indole-oxadiazole with a methyl group at C2 and an amino group at the oxadiazole C3.

- Synthesis : Microwave-assisted, 84% yield, mp 188°C.

- Key Data : IR (NH/NH2 stretch at 3401–3179 cm⁻¹), 1H-NMR (δ11.12 for indole NH), MS (m/z 214, M⁺).

- Comparison: The amino group enhances polarity but reduces lipophilicity compared to the isopropyl group. Lower molecular weight (214.09 vs. 240.30 for the target compound) may affect pharmacokinetics .

b. 3-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (19b)

- Structure: Phenylamino substitution on oxadiazole.

- Synthesis : 87% yield, mp 248°C.

- Key Data : 13C-NMR (δ156.57 for oxadiazole carbons), MS (m/z 290, M⁺).

- Higher melting point (248°C vs. ~200°C for isopropyl analog) suggests stronger intermolecular forces .

c. 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)

- Structure : Oxadiazole-thiol linked via a methylene bridge to indole.

- Synthesis : Reflux with CS2/KOH, moderate yield.

- Comparison : The thiol group offers redox activity but may reduce stability. Structural rigidity differs due to the methylene spacer .

Heterocycle-Substituted Indoles

a. 3-(2-Isobutyl-oxazol-5-yl)-1H-indole

- Structure : Oxazole (instead of oxadiazole) with isobutyl substitution.

- Key Data : Molecular mass 240.30 (vs. 240.30 for target compound).

- Comparison : Oxazole’s reduced nitrogen content may lower electron-withdrawing effects, altering binding affinity. Isobutyl vs. isopropyl branching affects van der Waals interactions .

b. 5-Fluoro-3-(triazol-1-yl-ethyl)-1H-indole (5b, 5e)

- Structure : Triazole-ethyl substituent with fluorine at C4.

- Synthesis : Click chemistry (CuI-catalyzed), 22–42% yield.

- Key Data : 19F NMR (δ-117 ppm for C5-F).

- Comparison : Fluorine enhances electronegativity and bioavailability. Triazole’s hydrogen-bonding capacity contrasts with oxadiazole’s planar rigidity .

Bioactive Oxadiazole-Indole Derivatives

a. 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole

- Structure : 3-Chlorophenyl substituent on oxadiazole.

- Activity : Antimicrobial (Bacillus subtilis, MIC = 8 µg/mL).

- Comparison: Chlorine’s electron-withdrawing effect enhances antibacterial activity compared to isopropyl’s hydrophobic role. No antifungal activity noted .

b. 3-[(3-Methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole (21)

- Structure: Pyrazolinone-carbonyl hybrid.

- Synthesis : Microwave-assisted, 84% yield, mp 328°C.

- Key Data : IR (1706 cm⁻¹ for C=O), 13C-NMR (δ159.84 for carbonyl).

Key Observations:

Substituent Effects :

- Polar Groups (e.g., NH2) : Increase solubility but reduce membrane permeability.

- Aromatic/Chlorinated Groups : Enhance antimicrobial activity via π-π or halogen bonding.

- Alkyl Groups (e.g., isopropyl) : Improve lipophilicity, favoring absorption (ADMET: >30% intestinal absorption ).

Synthesis Efficiency : Microwave-assisted methods (e.g., 84% yield for 19a ) outperform traditional reflux (e.g., 22% yield for 5e ).

Biological Performance: Chlorophenyl-oxadiazole derivatives show superior antibacterial activity compared to amino or alkyl analogs, though none exhibit antifungal effects .

Biological Activity

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of an indole with an oxadiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antifungal applications.

Chemical Structure and Properties

The molecular formula of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is CHNO. The compound features a unique combination of functional groups that contribute to its biological activity. The indole moiety is known for its ability to engage with various biological targets, while the oxadiazole ring enhances its chemical reactivity and interaction potential.

The precise mechanism by which 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells. The indole component may engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and metal ion coordination .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole. For example:

- In vitro studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A related compound showed an IC value of 1.8 ± 0.9 μM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole | MCF-7 | 1.8 ± 0.9 |

| Related oxadiazole derivative | HEPG2 | 1.18 ± 0.14 |

This suggests that modifications to the oxadiazole structure can enhance anticancer activity.

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. Research conducted by Syngenta indicated that several synthesized compounds based on oxadiazoles exhibited higher antifungal activity than traditional agents like pimprinine .

Case Studies and Research Findings

A comprehensive review of oxadiazole derivatives indicated that these compounds possess a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties .

Notable Studies

- Zhang et al. (2023) : Investigated various oxadiazole derivatives for anticancer activity using TRAP PCR-ELISA assays and found significant inhibition against multiple cancer cell lines .

- Syngenta Bioassays : Identified several oxadiazole-based compounds with enhanced antifungal properties compared to natural products .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole and its analogs?

Methodological Answer: The synthesis typically involves two key strategies:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): For example, indole derivatives bearing 1,3,4-oxadiazole rings can be synthesized by reacting azidoethyl-indole intermediates with alkynes (e.g., isopropyl-substituted alkynes) in PEG-400/DMF solvents under CuI catalysis. Reaction conditions include stirring at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (70:30 EtOAc/hexane) .

- Cyclization of thiosemicarbazides: Thiosemicarbazide intermediates can be cyclized under acidic conditions (e.g., acetic acid reflux) to form the 1,3,4-oxadiazole core. Sodium acetate is often used as a base to facilitate cyclization .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer: Critical techniques include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): To confirm substituent positions and electronic environments. For example, ¹H NMR can resolve indole NH signals (~10–12 ppm) and isopropyl CH3 groups (~1.2–1.5 ppm). ¹⁹F NMR is useful for fluorinated analogs .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., FAB-HRMS for accurate mass determination) .

- TLC and HPLC: For monitoring reaction progress and purity assessment .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- Antimicrobial Screening: Use standard microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Compare activity to reference drugs like Norfloxacin. Note that oxadiazole-indole hybrids often show selective antibacterial activity but may lack antifungal efficacy .

- Enzyme Inhibition Assays: Test against targets like α-glucosidase or lipoxygenase using spectrophotometric methods (e.g., monitoring p-nitrophenol release for α-glucosidase) .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of derivatives targeting specific enzymes?

Methodological Answer:

- Molecular Docking Workflow:

- Target Selection: Identify enzymes (e.g., α-glucosidase, BChE) with active sites compatible with the compound’s oxadiazole and indole moieties.

- Ligand Preparation: Generate 3D conformers of derivatives using software like AutoDock Vina.

- Interaction Analysis: Focus on hydrogen bonds (e.g., between indole NH and Asp B307) and π-π stacking (e.g., oxadiazole-Trp307 interactions, bond distance ~3.44 Å). Adjust substituents (e.g., isopropyl, fluorophenyl) to enhance binding .

Q. How should researchers address contradictions in biological activity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Substituent Variation: Compare analogs with different groups (e.g., isopropyl vs. phenyl on oxadiazole) to identify critical pharmacophores. For example, bulky isopropyl groups may enhance membrane permeability but reduce target affinity .

- Bioisosteric Replacement: Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess scaffold flexibility .

- Mechanistic Follow-Up: Use transcriptomics or proteomics to identify off-target effects when activity diverges from computational predictions .

Q. What experimental strategies improve synthetic yield and purity for complex analogs?

Methodological Answer:

- Solvent Optimization: Replace DMF with greener solvents (e.g., PEG-400) to enhance reaction efficiency and reduce purification challenges .

- Catalyst Screening: Test alternatives to CuI (e.g., Ru-based catalysts) for azide-alkyne cycloaddition to minimize side reactions.

- Purification Refinement: Use gradient elution in column chromatography (e.g., 60–90% EtOAc in hexane) or recrystallization (DMF/acetic acid mixtures) for challenging separations .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Oxidative Stress: Expose to H₂O₂ (3%) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation in thioether-containing analogs) .

- Plasma Stability Assays: Incubate with rat plasma and quantify parent compound remaining using UPLC-QTOF .

Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., methoxyethyl) to reduce hydrophobicity while retaining isopropyl for metabolic stability .

- Pro-drug Approaches: Synthesize ester derivatives (e.g., ethyl acetates) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

- CYP450 Interaction Screening: Use liver microsome assays to identify metabolic hotspots (e.g., indole N-methylation) and block susceptible sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.